molecular formula C3H7BrN6 B1598453 1,3,5-triazine-2,4,6-triamine;hydrobromide CAS No. 29305-12-2

1,3,5-triazine-2,4,6-triamine;hydrobromide

Cat. No.: B1598453
CAS No.: 29305-12-2
M. Wt: 207.03 g/mol
InChI Key: PVKCVCDTYNNNOG-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, hydrobromide, more commonly known as Melamine Hydrobromide, is an organic hydrobromide salt of the nitrogen-rich heterocycle, 1,3,5-triazine-2,4,6-triamine (melamine). This compound is characterized by its high nitrogen content and is typically encountered as a crystalline solid. It finds primary application in industrial research and development, particularly in the production of thermosetting plastics, resins, and adhesives, where its incorporation imparts valuable flame-retardant properties . In the realm of pharmaceutical and biochemical research, the 1,3,5-triazine molecular scaffold is recognized as a promising core structure for developing novel therapeutic agents . Derivatives of this scaffold have been extensively investigated for a range of biological activities. For instance, research into 1,3,5-triazine compounds has explored their potential as multitarget-directed ligands for complex neurodegenerative diseases like Alzheimer's, with mechanisms targeting acetylcholinesterase inhibition and amyloid-β aggregation . Furthermore, specific 1,3,5-triazine-2,4,6-triamine compounds have been patented for potential use in treating metabolic syndromes and diabetes . Recent environmental microbiology studies also highlight the relevance of the melamine structure, demonstrating that certain fungal strains, such as Penicillium hetheringtonii , can effectively degrade melamine, suggesting potential bioremediation applications for triazine-based contaminants . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

29305-12-2

Molecular Formula

C3H7BrN6

Molecular Weight

207.03 g/mol

IUPAC Name

1,3,5-triazine-2,4,6-triamine;hydrobromide

InChI

InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H

InChI Key

PVKCVCDTYNNNOG-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.Br

Other CAS No.

29305-12-2

Related CAS

148292-44-8

Origin of Product

United States

Preparation Methods

Method Using Dimethyl Cyanocarbonodithioimidate

This method involves several steps, as described in US8722674B2:

  • Reacting dimethyl cyanocarbonodithioimidate with an amine derivative in a solvent such as methanol, ethanol, or acetonitrile to produce a cyanocarbaimidothioate derivative. The amine is used in about 1-2 molar equivalents, and the reaction temperature ranges from room temperature to the solvent's reflux temperature.
  • Reacting dimethyl cyanocarbonodithioimidate with a guanidine derivative in a solvent (e.g., methanol, ethanol, or water) in the presence of a base (e.g., piperidine, pyridine, or potassium carbonate) to prepare another intermediate compound. The guanidine derivative is used in about 1-2 molar equivalents, and the reaction temperature ranges from room temperature to the reflux temperature of the solvent.
  • Reacting the intermediate compound with an oxidizing agent (e.g., m-chloroperbenzoic acid or hydrogen peroxide) in a solvent (e.g., methylene chloride, methanol, or ethanol) to prepare another intermediate. The oxidizing agent is used in about 1-3 molar equivalents, and the reaction temperature ranges from 0° C to the reflux temperature of the solvent.
  • Reacting the resulting compound with an amine derivative in a solvent (e.g., methanol, ethanol, or acetonitrile) to prepare the desired 1,3,5-triazine derivative.
  • Converting the 1,3,5-triazine derivative to its hydrobromide salt using a suitable brominating agent. The salt formation is preferably done with a pharmaceutically acceptable salt, such as hydrobromide.

Method Using Cyanuric Chloride

Based on a preparation method for trisubstituted triazine derivatives, cyanuric chloride can be used as a starting material:

  • React cyanuric chloride with fluoroaniline at a low temperature (e.g., -10 °C) in the presence of sodium bicarbonate to produce a dichlorotriazine intermediate. This reaction proceeds with a high yield (above 95%).
  • Add aminoalkylamines in the presence of a base to afford a triazine compound. This reaction also provides a high yield (90%).
  • Treat this compound with different aryl- and aralkylamines to obtain the trisubstituted triazine.
  • Convert the 1,3,5-triazine derivative to its hydrobromide salt using a suitable brominating agent.

Synthesis of 1,3,5-Triazine-2,4,6-Tricarboxamide Derivatives

Another approach involves the synthesis of 1,3,5-triazine-2,4,6-tricarboxamide, which can be adapted for the synthesis of 1,3,5-triazine-2,4,6-triamine, hydrobromide:

  • Start with the base hydrolysis of triethyl-1,3,5-triazine-2,4,6-tricarboxylate to obtain 1,3,5-triazine-2,4,6-tricarboxylic acid.
  • Subject the tricarboxylic acid to acylation with oxalyl chloride in the presence of DMF, resulting in the formation of 1,3,5-triazinetricarbonyl trichloride.
  • Treat the trichloride with 1-aminododecane in the presence of chloroform and triethylamine to obtain the 1,3,5-triazine-2,4,6-tricarboxamide derivative.

Table 1: Spectroscopic Data for Intermediates

Compound 1H NMR (CDCl3, δ/ppm) FTIR (KBr, cm-1) MS (MALDI-TOF)
1,3,5-triazine-2,4,6-tricarboxylic acid 10.68 (s, 3H, OH) 3447 (m), 1744 (s), 1651 (w), 1416 (m), 1248 (s), 852 (m) Not Available
1,3,5-triazine-2,4,6-tricarboxamide 0.83-0.87 (t, J = 7.2 Hz, 9H, -CH3), 1.22-1.35 (overlapped, 54H, -CH2-(CH2)10), 1.70-1.79 (m, 6H -CH2), 2.93-2.97 (t, J = 8.0 Hz, 6H -NHCH2), 8.20 (s, 3H, NH) 3430 (M), 1630 (s), 1585 (m), 1516 (w), 1475 (m), 1371 (m), 1143 (s), 835 (m) m/z 753.5757 $$M + K+] observed, calcd for C42H78N6O3: 715.6208 $$M + H+]

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted triazines where one or more amino groups are replaced by other functional groups.

    Oxidation Reactions: Products can include oxidized derivatives of the triazine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1,3,5-Triazine-2,4,6-triamine derivatives in cancer treatment. A notable investigation evaluated a series of s-triazine hydrazone derivatives for their antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The compounds demonstrated IC50 values ranging from 1.0 µM to 19.51 µM, indicating strong to moderate activity against these cancer types .

Table 1: Antiproliferative Activity of Triazine Derivatives

Compound IDStructure TypeIC50 (µM) MCF-7IC50 (µM) HCT-116
11Morpholine-substituted1.00.98
10Piperidine-substituted32.8>50
12Mixed substituents17.730.4

The study concluded that the substituents on the s-triazine core significantly influence the antiproliferative activity .

Diabetes Management
Another application of this compound is in the management of metabolic syndromes and diabetes. A patent describes its use as a pharmaceutical composition for treating diabetes characterized by insulin resistance and metabolic abnormalities . The compound's mechanism involves enhancing glucose metabolism and reducing blood glucose levels.

Material Science

Polymer Production
In material science, melamine is widely used in the production of resins and plastics. Melamine-formaldehyde resin is a thermosetting plastic known for its durability and resistance to heat and chemicals. This resin is utilized in laminates, adhesives, and coatings .

Table 2: Properties of Melamine-Formaldehyde Resin

PropertyValue
Density1.20 g/cm³
Thermal StabilityUp to 150 °C
Chemical ResistanceExcellent against acids/bases

Agriculture

Fertilizers
Melamine has been explored as a slow-release nitrogen fertilizer due to its high nitrogen content (66% by weight). Its slow degradation rate allows for prolonged nutrient availability in soil systems .

Case Study: Use in Fertilizers
A study demonstrated the effectiveness of melamine-based fertilizers in enhancing crop yield compared to traditional urea fertilizers. The application resulted in a significant increase in nitrogen uptake and improved plant growth metrics over a growing season .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, hydrobromide involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which play a role in its catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is unique due to its bromide component, which imparts specific chemical properties and reactivity. This makes it particularly useful as a flame retardant and in certain catalytic applications .

Biological Activity

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine when in its hydrobromide form, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

1,3,5-Triazine derivatives have been recognized for their antiviral , antibacterial , anticancer , and anti-inflammatory properties. The compound has been investigated for various therapeutic applications, including the treatment of metabolic syndromes and cancers associated with the deletion of the P53 gene .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralEffective against various viruses; demonstrated activity against PVY (Potato Virus Y) with protective effects .
AnticancerPotential for treating cancers linked to P53 gene deletions .
AntibacterialExhibits significant antibacterial properties against a range of pathogens .
Anti-inflammatoryShows promise in reducing inflammation in various biological contexts .

The biological activity of 1,3,5-Triazine-2,4,6-triamine is attributed to its ability to interact with specific biological targets. For instance:

  • Antiviral Mechanism : Molecular docking studies indicate that the compound can form hydrogen bonds with key amino acids in viral proteins, enhancing its antiviral efficacy against PVY .
  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and modulate pathways associated with tumor growth and survival .
  • Antibacterial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of a derivative of 1,3,5-Triazine-2,4,6-triamine against PVY. The results indicated:

  • Curative Activity : 53.3% effectiveness.
  • Protective Activity : 56.9% effectiveness.
  • Inactivation Activity : 85.8% effectiveness.

These results were comparable to established antiviral agents like ningnanmycin .

Research on Anticancer Properties

Another study highlighted the anticancer potential of the compound in models with P53 gene deletions. The findings suggested that treatment with 1,3,5-Triazine derivatives resulted in significant tumor reduction and improved survival rates in experimental models .

Q & A

Q. Why do some studies report conflicting results on the antifungal activity of triazine derivatives?

  • Methodological Answer : Variability arises from:
  • Strain specificity : Candida albicans may show resistance due to efflux pumps absent in Aspergillus.
  • Solvent effects : DMSO vs. water alters compound solubility and bioavailability.
  • Standardization : Follow CLSI guidelines for broth microdilution assays to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,5-triazine-2,4,6-triamine;hydrobromide
Reactant of Route 2
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1,3,5-triazine-2,4,6-triamine;hydrobromide

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